molecular formula C17H16ClN5S B11244483 5-(4-Chlorophenyl)-7-[4-(methylsulfanyl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-7-[4-(methylsulfanyl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11244483
M. Wt: 357.9 g/mol
InChI Key: BNTADEQEEBBNIU-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with substituents including a chlorophenyl group and a methylsulfanylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and methylsulfanylphenyl groups can be introduced through nucleophilic substitution reactions.

    Cyclization to Form the Tetrazolopyrimidine Core: This step involves the cyclization of the intermediate compounds to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

5-(4-CHLOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidines: Other compounds in this class include those with different substituents on the tetrazole and pyrimidine rings.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to different core structures.

    Methylsulfanylphenyl Derivatives: Compounds with a methylsulfanylphenyl group attached to different core structures.

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of substituents and the fused tetrazolopyrimidine core. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific applications.

Properties

Molecular Formula

C17H16ClN5S

Molecular Weight

357.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H16ClN5S/c1-24-14-8-4-12(5-9-14)16-10-15(11-2-6-13(18)7-3-11)19-17-20-21-22-23(16)17/h2-9,15-16H,10H2,1H3,(H,19,20,22)

InChI Key

BNTADEQEEBBNIU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(NC3=NN=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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